4-Methoxyphenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone
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Overview
Description
4-Methoxyphenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone is a chemical compound known for its diverse applications in scientific research and industry. This compound features a thiadiazole ring, which is a five-membered heterocyclic structure containing one sulfur and two nitrogen atoms. The presence of the sulfone group enhances its chemical reactivity and stability, making it a valuable compound in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone typically involves the reaction of 4-methoxyphenyl hydrazine with methyl isothiocyanate to form the corresponding thiourea derivative. This intermediate is then cyclized using an oxidizing agent such as bromine or iodine to yield the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong conditions.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiadiazole ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols)
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be tailored for specific applications in research and industry .
Scientific Research Applications
4-Methoxyphenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and epilepsy.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone involves its interaction with cellular targets through the thiadiazole ring. This ring structure allows the compound to cross cellular membranes and bind to specific proteins and enzymes, disrupting their normal function. The sulfone group enhances the compound’s stability and reactivity, making it effective in various biological and chemical processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenyl 1,2,3-thiadiazol-5-yl sulfide
- 4-Methoxyphenyl 1,2,3-thiadiazol-5-yl sulfoxide
- 4-Methylphenyl 1,2,3-thiadiazol-5-yl sulfone
Uniqueness
4-Methoxyphenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone stands out due to the presence of both the methoxy and methyl groups, which enhance its chemical reactivity and biological activity. These substituents provide unique properties that make it more effective in certain applications compared to its analogs .
Properties
IUPAC Name |
5-(4-methoxyphenyl)sulfonyl-4-methylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S2/c1-7-10(16-12-11-7)17(13,14)9-5-3-8(15-2)4-6-9/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHYTGITLYQGME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49648982 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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